molecular formula C9H18N2O B1492599 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2092583-12-3

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Cat. No.: B1492599
CAS No.: 2092583-12-3
M. Wt: 170.25 g/mol
InChI Key: GURBJRKCTMCBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds containing heteroatoms. The compound is officially designated as this compound, reflecting its structural composition of a ten-membered bicyclic system with specific heteroatom positioning. The Chemical Abstracts Service has assigned this compound the unique registry number 2092583-12-3, providing unambiguous identification within chemical databases and literature.

The molecular formula C₉H₁₈N₂O indicates the presence of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 170.25 grams per mole. The SMILES notation CCN(C1)CCNC21CCOC2 provides a linear representation of the molecular connectivity, illustrating the ethyl substitution at the nitrogen-9 position and the characteristic spirocyclic architecture. The systematic naming convention explicitly identifies the ethyl group attachment at position 9, the oxygen atom incorporation at position 2, and the nitrogen atoms at positions 6 and 9 within the spirodecane framework.

Property Value Source
IUPAC Name This compound
CAS Number 2092583-12-3
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
SMILES CCN(C1)CCNC21CCOC2

Molecular Geometry and Spirocyclic Architecture

The spirocyclic architecture of this compound exhibits a distinctive structural arrangement characterized by the fusion of a five-membered pyrrolidine ring and a six-membered morpholine-like ring sharing a common quaternary carbon center. This spirocyclic framework creates a rigid three-dimensional structure that significantly influences the compound's conformational properties and chemical reactivity patterns. The incorporation of heteroatoms at specific positions within the bicyclic system generates unique electronic environments that affect both intramolecular interactions and potential binding affinities with biological targets.

The geometric constraints imposed by the spirocyclic structure result in restricted conformational flexibility compared to linear or simple cyclic analogs. The ethyl substituent at position 9 introduces additional steric considerations that influence the overall molecular conformation and potentially affect intermolecular interactions. The oxygen atom at position 2 and nitrogen atoms at positions 6 and 9 create specific hydrogen bonding capabilities and electronic distributions that define the compound's physicochemical properties.

X-ray crystallographic studies of related spirocyclic compounds have demonstrated that these structures typically adopt envelope or chair conformations for the individual ring components, with the spiro center serving as a conformational anchor. The presence of heteroatoms within the ring systems introduces additional complexity through their influence on ring puckering parameters and overall molecular geometry. The specific arrangement of functional groups in this compound creates a well-defined three-dimensional pharmacophore that may contribute to selective biological activity profiles.

Comparative Analysis of Positional Isomers

The structural diversity within the oxa-diazaspiro[4.5]decane family encompasses multiple positional isomers that differ in the location of ethyl and methyl substituents, providing valuable insights into structure-activity relationships. The 2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane isomer, identified by CAS number 1707370-91-9, represents a constitutional isomer where the ethyl group is positioned at the 2-nitrogen rather than the 9-nitrogen. This positional difference significantly alters the compound's electronic distribution and steric environment, potentially affecting both chemical reactivity and biological activity profiles.

Comparative analysis reveals that the 2-ethyl isomer maintains the same molecular formula C₉H₁₈N₂O and molecular weight of 170.25 grams per mole, demonstrating the isomeric relationship between these compounds. However, the SMILES notation CCN1CC2(OCCNC2)CC1 for the 2-ethyl isomer illustrates the distinct connectivity pattern compared to the 9-ethyl analog. This structural variation influences the spatial arrangement of the ethyl substituent relative to the spirocyclic framework and may significantly impact pharmacological properties.

The 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane derivative, with molecular formula C₈H₁₆N₂O and molecular weight 156.23 grams per mole, provides additional perspective on substituent effects within this chemical series. The replacement of the ethyl group with a methyl substituent reduces the overall molecular size and alters the hydrophobic character of the compound, potentially affecting membrane permeability and protein binding interactions. The systematic comparison of these isomeric and homologous compounds enables the identification of critical structural features responsible for specific biological activities.

Compound CAS Number Molecular Formula Molecular Weight Substituent Position
This compound 2092583-12-3 C₉H₁₈N₂O 170.25 g/mol 9-Ethyl
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane 1707370-91-9 C₉H₁₈N₂O 170.25 g/mol 2-Ethyl
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane 151097-02-8 C₈H₁₆N₂O 156.23 g/mol 9-Methyl
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane 1367422-03-4 C₈H₁₆N₂O 156.23 g/mol 2-Methyl

Crystallographic Data and Conformational Studies

Crystallographic investigations of spirocyclic compounds containing similar structural motifs provide valuable insights into the conformational preferences and solid-state arrangements of this compound and related derivatives. X-ray crystallographic studies have established that spirocyclic diazaspiro compounds typically exhibit well-defined conformational preferences dictated by the geometric constraints of the fused ring system. The incorporation of heteroatoms within the spirocyclic framework introduces additional conformational considerations through their influence on ring puckering and intermolecular interactions.

Detailed crystallographic analysis of related compounds has revealed that the pyrrolidine ring component frequently adopts envelope conformations, with specific carbon atoms deviating from the mean plane to minimize ring strain. The morpholine-like ring typically exhibits chair or twist-boat conformations, depending on the specific substitution pattern and crystal packing forces. The spiro center serves as a rigid junction that constrains the relative orientations of the two ring systems and defines the overall three-dimensional architecture of the molecule.

The crystallographic data for (5S)-2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane demonstrates the significance of stereochemistry in determining solid-state properties. The specific absolute configuration influences both intramolecular conformational preferences and intermolecular packing arrangements within the crystal lattice. Computational analysis of the three-dimensional conformer data indicates that these compounds maintain relatively rigid structures with limited conformational flexibility, which may contribute to their selective binding properties with biological targets.

Intermolecular interactions observed in crystallographic studies of related spirocyclic compounds include hydrogen bonding involving the nitrogen and oxygen heteroatoms, as well as van der Waals interactions between alkyl substituents and aromatic systems. These crystallographic insights provide fundamental understanding of the structure-property relationships that govern the behavior of this compound in both solution and solid phases, supporting rational design approaches for future derivative development.

Crystallographic Parameter Typical Range Structural Implications
Pyrrolidine Ring Puckering Envelope conformation Minimizes ring strain
Morpholine Ring Conformation Chair/twist-boat Optimizes heteroatom geometry
Spiro Angle Fixed tetrahedral Defines bicyclic orientation
Intermolecular H-bonding 2.5-3.2 Å Stabilizes crystal packing

Properties

IUPAC Name

9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-5-4-10-9(7-11)3-6-12-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBJRKCTMCBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Spiro Ring Formation

A common approach starts from amino-substituted cycloalkane derivatives or amino acid derivatives, which undergo intramolecular cyclization to form the spirocyclic framework.

  • For example, a key intermediate such as a 9-(tert-butyl) 4-ethyl 1-hydroxy-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate can be synthesized and then subjected to catalytic hydrogenation and further functional group transformations to yield the desired diazaspiro compound.

  • The cyclization often involves treatment with bases such as sodium methoxide in methanol, promoting nucleophilic attack and ring closure, as seen in related azaspirocycloalkane derivatives.

Alkylation and Functional Group Manipulation

  • Alkylation at the nitrogen or carbon adjacent to the nitrogen atoms is achieved using alkyl halides or alkyl metal reagents such as allylmagnesium chloride, which can be used in THF solvent to introduce ethyl or allyl substituents efficiently.

  • Protective groups such as Boc (tert-butoxycarbonyl) are used to protect amines during multi-step synthesis and removed under acidic conditions (e.g., HCl treatment) to liberate the free amine for subsequent reactions.

Purification and Isolation

  • Organic layers containing the product are washed with water to remove impurities and then concentrated under reduced pressure or vacuum distillation at controlled temperatures (35-40 °C) to avoid decomposition.

  • Crystallization is performed by adding solvents such as n-heptane and cooling the mixture to induce precipitation of the pure compound, followed by filtration and drying.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization Amino derivative + MeONa in MeOH Reflux (~65) 3-8 hours 70-85 Promotes ring closure
Alkylation Allylmagnesium chloride in THF Room temp (RT) 1 hour >90 High yield, mild conditions
Protective group removal HCl in organic solvent RT 1-2 hours Quantitative Boc deprotection
Purification Vacuum distillation + n-heptane recrystallization 35-40 Variable - Ensures purity and isolation
Catalytic hydrogenation Pd(OH)2 catalyst, H2 atmosphere RT Several hours High Removal of benzyl protecting groups

Research Findings and Optimization

  • The use of sponge catalysts such as A5000 under hydrogen atmosphere has been reported to efficiently hydrogenate intermediates without over-reduction or side reactions.

  • Seeding techniques during crystallization improve the enantiomeric purity and yield of the final spiro compound, with enantiomeric purity reaching over 78% in some cases.

  • The choice of solvent and temperature during extraction and concentration stages critically affects the product purity and yield. For instance, multiple extractions with 2-methyltetrahydrofuran and washing with potable water enhance removal of impurities.

  • Phase transfer catalysis and use of bases like potassium carbonate with tetrabutylammonium bromide have been employed for related spirocycles to improve reaction rates and yields under milder conditions.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Base-induced cyclization Use of sodium methoxide in methanol Simple, high yield Requires reflux, long reaction time
Grignard alkylation Allylmagnesium chloride in THF High selectivity and yield Sensitive to moisture
Protective group strategy Boc protection/deprotection with HCl Protects amine functionality Additional steps increase time
Catalytic hydrogenation Pd(OH)2 catalyst under H2 Efficient removal of protecting groups Requires hydrogen source
Crystallization purification Use of n-heptane and controlled cooling High purity, scalable Requires precise temperature control

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiroacetal chemistry.

  • Biology: The compound may be used as a probe to study biological systems, particularly those involving nitrogen and oxygen-containing functional groups.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can be compared with other similar compounds such as 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane and 2-methyl-9-oxa-2,6-diazaspiro[4.5]decane. These compounds share the spiroacetal structure but differ in the placement and type of substituents on the ring system. The unique ethyl group in this compound contributes to its distinct chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

1,6,9-Trioxaspiro[4.5]decanes

  • Structure : Contains three oxygen atoms (1,6,9-trioxa) in the spiro system.
  • Synthesis : Stereoselectively synthesized from D-glucose for structure–activity relationship (SAR) studies .
  • Key Differences :
    • The absence of nitrogen atoms (vs. 6,9-diaza in the target compound).
    • Additional oxygen at position 1 enhances polarity and hydrogen-bonding capacity.
  • Applications : Investigated for antimicrobial and anticancer properties due to structural mimicry of natural products .

7-Oxa-9-aza-spiro[4.5]decane-6,10-diones

  • Structure : Features a 7-oxa group and two ketone groups (6,10-dione) .
  • Key Differences :
    • Dione groups increase polarity and reactivity compared to the ethyl-substituted compound.
    • The absence of a 2-oxa group alters ring strain and electronic properties.
  • Synthesis : Derived from reactions involving spirocyclic intermediates with benzothiazole groups .

9-Methyl-6,9-diazaspiro[4.5]decane (Alaptide)

  • Structure : Methyl group at position 9 and a dione (7,10-dione) system .
  • Dione groups enhance hydrogen-bonding interactions, unlike the single oxygen in the target compound.
  • Applications : Studied for its neuroprotective and anti-aging properties .

6,9-Diazaspiro[4.5]decane Dihydrochloride

  • Key Differences :
    • Lack of 2-oxa group and ethyl substituent reduces complexity and lipophilicity.
    • Dihydrochloride salt improves aqueous solubility.
  • Applications: Intermediate in synthesizing quinolone antibiotics .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Spiro Compounds

Compound Name Heteroatoms Substituents Key Functional Groups Applications
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane 2-Oxa, 6,9-Diaza Ethyl (C9) None Under investigation
1,6,9-Trioxaspiro[4.5]decane 1,6,9-Trioxa None None Antimicrobial agents
Alaptide (9-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione) 6,9-Diaza Methyl (C9) 7,10-Dione Neuroprotection
6,9-Diazaspiro[4.5]decane Dihydrochloride 6,9-Diaza None Dihydrochloride Antibiotic synthesis

Impact of Substituents

  • Ethyl vs.
  • Oxygen vs. Nitrogen : The 2-oxa group introduces electron-withdrawing effects, altering reactivity compared to trioxa or diaza analogs .

Biological Activity

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of spirocyclic compounds characterized by a spiro connection between two rings. Its molecular formula is C10H16N2OC_{10}H_{16}N_2O with a CAS number of 2092583-12-3. The compound's structure facilitates interactions with various biological targets, making it a candidate for diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit effects similar to those of known pharmacological agents.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and cognitive function.
  • Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, thereby altering physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity :
    • Derivatives of diazaspiro compounds have shown promise in anticonvulsant models, suggesting potential application in epilepsy treatment.
    • Table 1 : Anticonvulsant Efficacy of Related Compounds
    CompoundED50 (mmol/kg)Comparison with Standard
    9-Ethyl derivativeTBDTBD
    Phenobarbital0.06Reference
  • Cognitive Enhancement :
    • Similar compounds have demonstrated antiamnesic effects in animal models, indicating potential for treating cognitive disorders.
    • Studies show that certain derivatives can reverse scopolamine-induced memory impairment.
  • Neuroprotective Effects :
    • Initial findings suggest neuroprotective properties through modulation of oxidative stress pathways.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticonvulsant Screening :
    • A study evaluated various derivatives for their anticonvulsant properties using maximal electroshock (MES) tests.
    • Results indicated that some derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity.
  • Cholinergic Activity :
    • Research on related compounds demonstrated affinity for muscarinic receptors, suggesting potential as cholinergic agents for cognitive enhancement.
  • In Vivo Studies :
    • Animal studies have shown promising results regarding safety profiles and efficacy at therapeutic doses without significant adverse effects.

Q & A

Q. How are biological activity assays (e.g., antimicrobial) designed for spirocyclic compounds?

  • Methodology : Use agar diffusion assays (e.g., Muller Hinton Agar for antibacterial activity) with standardized bacterial/fungal strains. Dissolve compounds in DMSO/ethanol at controlled concentrations (e.g., 0.03 g/mL as in ). Measure inhibition zones and compare to positive/negative controls, ensuring statistical validation via triplicate experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Reactant of Route 2
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.